
2-Chloro-6-methylnicotinic acid
Overview
Description
2-Chloro-6-methylnicotinic acid (CAS: 30529-70-5) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is a crystalline powder with a melting point of 154°C and a boiling point of 163°C . The compound is characterized by a chlorine substituent at the 2-position and a methyl group at the 6-position on the pyridine ring, along with a carboxylic acid group at the 3-position (IUPAC name: 2-chloro-6-methylpyridine-3-carboxylic acid) . It is commercially available with a purity of ≥97–98% and is widely used as a precursor in pharmaceutical synthesis, particularly in the development of inhibitors and heterocyclic compounds .
Preparation Methods
Halogenation and Esterification Route
A well-documented method for preparing 2-chloro-6-methylnicotinic acid involves multi-step synthesis starting from 3-cyano-6-methyl-2(1H)-pyridone. The process includes halogenation with phosphorus oxychloride, followed by hydrolysis and esterification steps to obtain methyl esters, which are subsequently converted to the acid.
Halogenation:
3-cyano-6-methyl-2(1H)-pyridone (0.55 mol) is refluxed with phosphorus oxychloride (3.9 mol) for 2.5 hours. The excess phosphorus oxychloride is recovered. The reaction mixture is then decomposed with sodium hydroxide solution, filtered, and washed to obtain a wet precipitate.Hydrolysis and Decolorization:
The precipitate is dissolved in water and sodium hydroxide, heated at 82 °C for 6 hours, cooled, and neutralized to pH 7 with hydrochloric acid. Activated carbon is used for decolorization, followed by filtration and acidification to pH 2 at 62 °C to precipitate the product. The resultant this compound is obtained as an off-white powder with over 99% purity by HPLC.Esterification:
The acid is converted to methyl esters by reaction with methanol and zinc powder under reflux with formic acid and glacial acetic acid. After purification, methyl esters with over 98% purity (GC) are obtained.Catalytic Hydrogenation:
Alternatively, this compound methyl esters are hydrogenated in the presence of palladium on carbon and sodium acetate under hydrogen pressure (0.4 MPa) at 65 °C to yield 6-methylnicotinic acid methyl esters.Final Hydrolysis:
The methyl esters are hydrolyzed with sodium hydroxide at room temperature overnight, neutralized with hydrochloric acid, and purified to yield 6-methylnicotinic acid with chromatographic purity greater than 99%.
Step | Reagents/Conditions | Product Yield & Purity |
---|---|---|
Halogenation | Phosphorus oxychloride, reflux 2.5 h | This compound, >99% HPLC purity |
Esterification | Methanol, zinc powder, formic acid, reflux 5 h | 6-methylnicotinic acid methyl esters, >98% GC purity |
Catalytic hydrogenation | Pd/C, NaOAc, H2 (0.4 MPa), 65 °C | 6-methylnicotinic acid methyl esters, >98% GC purity |
Hydrolysis | NaOH, room temp overnight, acid neutralization | 6-methylnicotinic acid, >99% HPLC purity |
This method is characterized by a relatively simple production process with high purity products and good yields, making it suitable for industrial-scale synthesis.
Alternative Synthetic Routes and Catalytic Systems
Other methods involve the use of catalytic hydrogenation and reductive dehalogenation steps to convert this compound methyl esters into 6-methylnicotinic acid methyl esters and then to the acid itself.
Catalysts such as 10% Pd/C are employed under controlled hydrogen pressure (0.4–0.7 MPa) and temperatures around 65 °C.
The reactions are monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the disappearance of starting materials and high purity of products.
Post-reaction purification includes filtration, solvent extraction (e.g., dichloromethane), and vacuum distillation to recover solvents and isolate the target compounds.
Comparative Summary of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Advantages | Purity/Yield |
---|---|---|---|---|
Halogenation + Esterification | 3-cyano-6-methyl-2(1H)-pyridone | Phosphorus oxychloride, NaOH, methanol, Zn, Pd/C, H2 | Simple, high purity, scalable | >99% purity (HPLC), good yield |
Diazotization + Reduction | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, hypophosphorous acid, Fe powder | Mild conditions, high yield | High yield, adaptable method |
Catalytic Hydrogenation | This compound methyl esters | Pd/C, NaOAc, H2, 65 °C, 0.4–0.7 MPa | Efficient dechlorination | >98% purity (GC) |
Research Findings and Industrial Relevance
The halogenation and esterification route is widely favored for industrial production due to its straightforward steps and high purity output.
The use of phosphorus oxychloride for halogenation is effective but requires careful handling and recovery of reagents to minimize environmental impact.
Catalytic hydrogenation with Pd/C under mild conditions offers a clean reduction pathway, improving overall process sustainability.
Analytical techniques such as HPLC and GC are essential for monitoring reaction progress and ensuring product quality.
The described methods provide a balance between reaction efficiency, cost-effectiveness, and environmental considerations, making them suitable for large-scale synthesis of this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the second position can be substituted with other functional groups, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Biochemical Reagent
2-Chloro-6-methylnicotinic acid serves as a biochemical reagent in various laboratory studies. It has been utilized to investigate the structure and function of proteins and enzymes. Its role as a reagent allows researchers to explore biochemical pathways and interactions at a molecular level .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study utilizing this compound in the synthesis of metal complexes showed promising antibacterial activity, suggesting its potential use in developing new antibacterial agents .
Therapeutic Agent
The compound has been investigated for its therapeutic potential, particularly in inhibiting the growth of certain pathogens. Its derivatives have shown antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research into 6-methylnicotinamide derivatives has highlighted their efficacy in inhibiting viral replication, positioning this compound as a candidate for further pharmaceutical development .
Potential Biomarker
There is ongoing research into the potential of this compound as a biomarker for metabolic disturbances and various diseases. Its unique chemical structure may allow it to serve as an indicator of specific biological conditions, warranting further investigation into its diagnostic capabilities .
Data Table of Applications
Case Study 1: Antibacterial Properties
In a controlled study, this compound was tested alongside metal complexes for antibacterial efficacy. The results indicated that the compound significantly inhibited bacterial growth, with specific zones of inhibition measured against standard bacterial strains. This highlights its potential as an active ingredient in antimicrobial formulations .
Case Study 2: Antiviral Activity
Research focused on derivatives of nicotinic acid, including this compound, demonstrated substantial antiviral effects against HBV and HIV. The study involved synthesizing various derivatives and evaluating their efficacy through viral replication assays, revealing the compound's potential role in antiviral drug development .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways and exerting various biological effects .
Comparison with Similar Compounds
The structural and functional analogs of 2-chloro-6-methylnicotinic acid vary in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Reactivity Insights
Substituent Position Effects :
- 6-Chloro-2-methylnicotinic acid (Cl at C6 vs. C2 in the parent compound) exhibits reduced steric hindrance, making it more reactive in nucleophilic substitution reactions .
- 2-Chloro-6-hydroxynicotinic acid replaces the methyl group with a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Functional Group Impact :
- The methoxy group in 2-chloro-6-methoxynicotinic acid increases electron density on the pyridine ring, altering its reactivity in coupling reactions compared to the methyl-substituted parent compound .
- 6-Chloronicotinic acid lacks a methyl group, simplifying its use in large-scale herbicide synthesis due to lower production costs .
Synthetic Utility :
- 2-Chloro-6-methylisonicotinic acid (carboxylic acid at C4 instead of C3) is less commonly used in drug synthesis but serves as a key intermediate in polymer chemistry .
- The parent compound (This compound ) is preferred in medicinal chemistry for its balanced reactivity and stability, as demonstrated in the synthesis of indomorphan pseudo-natural product inhibitors .
Biological Activity
2-Chloro-6-methylnicotinic acid (C7H6ClNO2) is a derivative of nicotinic acid, notable for its chlorine and methyl substitutions on the pyridine ring. This compound has garnered attention in biological research due to its diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and antiviral activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The structure of this compound features:
- Chlorine atom at the 2-position
- Methyl group at the 6-position
- Carboxylic acid functional group
These structural characteristics influence its interaction with biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This is particularly relevant in the context of metabolic pathways involving nicotinamide adenine dinucleotide (NAD+), where it may affect NAD+ biosynthesis and metabolism .
- Receptor Interaction : It may modulate cellular signaling pathways by interacting with surface receptors, which can lead to various biological effects.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Antibacterial Studies : Research conducted on metal complexes of related compounds demonstrated significant antibacterial properties against gram-positive and gram-negative bacteria. The study highlighted that coordination with transition metals enhanced the antibacterial efficacy of the ligands derived from nicotinic acid derivatives, including this compound .
- Antiviral Activity : A study indicated that this compound exhibits potent inhibitory effects against the hepatitis C virus, suggesting its potential as a therapeutic agent in viral infections .
- Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that derivatives like this compound could modulate inflammatory responses, making them candidates for further research in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications at various positions significantly impact its biological activity. For instance:
- Substitutions at the 2-position (chlorine) enhance enzyme inhibition.
- Variations at the 6-position (methyl) may affect receptor binding affinity.
Further research is needed to elucidate these relationships comprehensively.
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQXHCHKMFYDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184585 | |
Record name | 2-Chloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30529-70-5 | |
Record name | 2-Chloro-6-methylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30529-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030529705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-6-methylnicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ6V3KP7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.